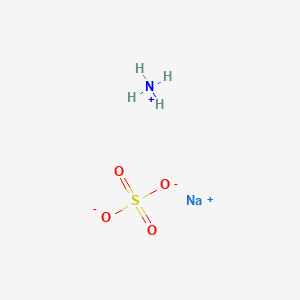

Ammonium sodium sulphate

Description

Overview of Mixed Metal-Ammonium Sulfate (B86663) Compounds in Materials Science

Mixed metal-ammonium sulfate compounds represent a significant class of materials known as double salts, which are compounds containing two different cations crystallized in the same regular ionic lattice. wikipedia.org In materials science, these compounds are valued for their well-defined crystal structures and the unique properties that arise from the combination of different cations. Two prominent families of these double salts are the Tutton's salts and the Langbeinites. wikipedia.orgwikipedia.org

Tutton's salts typically have the general formula M₂M'(SO₄)₂(H₂O)₆, where M is a monovalent cation like ammonium (B1175870) (NH₄⁺), potassium, or cesium, and M' is a divalent metal cation such as magnesium, iron, cobalt, nickel, or copper. wikipedia.org Historically, these salts were important because they could be synthesized with high purity, serving as reliable standards for spectroscopy and other analytical techniques. wikipedia.org Contemporary research is exploring their potential for applications in thermochemical heat storage, which requires materials with reversible dehydration reactions and high energy storage densities. researchgate.net

Langbeinites are another family of double salts with the general formula M₂M'₂(SO₄)₃, where M is a large univalent cation (like ammonium) and M' is a smaller divalent cation (such as magnesium, manganese, or zinc). wikipedia.org The versatility of these structures allows for the substitution of various cations and even the sulfate anion, leading to a wide range of materials with tunable properties. wikipedia.org

Significance of Ammonium and Sodium Cations in Sulfate Crystal Structures

The specific properties and crystal structure of a mixed-cation sulfate are dictated by the size, charge, and bonding preferences of the constituent cations. In the case of ammonium sodium sulfate, the distinct characteristics of the ammonium (NH₄⁺) and sodium (Na⁺) ions are fundamental to its architecture. The most well-characterized form of this compound is sodium ammonium sulfate dihydrate, NaNH₄SO₄·2H₂O, which is a synthetic version of the naturally occurring mineral lecontite. iucr.org

The importance of cation selection is a general principle in sulfate chemistry. For instance, sodium ions are typically considered too small to form the classic Tutton's salt structure. wikipedia.org Studies on mixed crystals, such as those combining ammonium and potassium sulfates, show that different cations will preferentially occupy specific, non-equivalent sites within the crystal lattice, which in turn influences the material's physical properties. researchgate.nettandfonline.com

| Parameter | Value |

|---|---|

| Formula | NaNH₄SO₄·2H₂O |

| Phase | Paraelectric |

| Key Structural Features | Chains of face-sharing NaO₆ octahedra linked by SO₄ tetrahedra. iucr.orgnih.gov |

| Role of Cations | Ammonium cations are located in interstices, forming a 3D network via hydrogen bonds. nih.gov |

| Bonding | O–H⋯O and N–H⋯O hydrogen bonds are crucial to the structure. iucr.org |

Historical Context of Academic Research on Ammonium Sodium Sulfate

Academic inquiry into mixed-cation sulfates has a history spanning over a century. The broader class of double salts known as Tutton's salts were first systematically identified and characterized by Alfred Edwin Howard Tutton around the turn of the 20th century. wikipedia.org Early research into the specific interactions between sodium and ammonium sulfates in aqueous solutions was conducted as far back as 1922 by A. C. Rivett, who studied the phase equilibria of the Na⁺,NH₄⁺/SO₄²⁻,Cl⁻–H₂O system. researchgate.net

The specific compound sodium ammonium sulfate dihydrate (NaNH₄SO₄·2H₂O) was identified as the synthetic equivalent of the mineral lecontite through diffractometry studies in 1963. iucr.org The first determination of its crystal structure was carried out in 1967. iucr.org This was followed by subsequent redeterminations at room temperature in 1994 and, more recently, a higher-precision refinement at 170 K in 2020 to more accurately map the hydrogen atom positions and detail the hydrogen-bonding network. iucr.orgnih.gov The compound is also noted as being a well-known ferroelectric, a property that has spurred decades of study. iucr.org

Scope and Objectives of Current Academic Inquiry into Ammonium Sodium Sulfate

Current academic research involving ammonium sodium sulfate is proceeding along two primary fronts: fundamental materials science and applied industrial chemistry.

In materials science, the objective is to achieve a precise characterization of the compound's physical properties, driven by its known ferroelectric behavior. iucr.org The 2020 structural re-refinement, aimed at improving the accuracy of hydrogen atom positions, exemplifies this line of inquiry. iucr.orgnih.gov A detailed understanding of the crystal structure and the intricate hydrogen-bonding network is essential for explaining and potentially manipulating its ferroelectric and other physical properties.

In the realm of industrial chemistry, the focus is on the thermodynamic behavior of the ammonium sulfate-sodium sulfate-water system. Researchers are determining detailed phase diagrams, sometimes including other solvents like monoethanolamine (MEA), to design more efficient industrial processes. acs.org A key objective is to develop energy-efficient methods for separating sodium sulfate from ammonium sulfate, which is crucial in processes like soda ash manufacturing or purifying ammonium sulfate for use as a fertilizer. acs.orggoogle.comgoogle.com These studies aim to leverage temperature and composition changes to selectively precipitate the double salt or its individual components, thereby optimizing resource recovery and reducing energy consumption. acs.orggoogle.com

| Property | Ammonium Sulfate ((NH₄)₂SO₄) | Sodium Sulfate (Na₂SO₄) |

|---|---|---|

| Formula | (NH₄)₂SO₄ nih.gov | Na₂SO₄ |

| Molar Mass | 132.14 g/mol | 142.04 g/mol |

| Appearance | Fine white crystalline solid acs.org | White crystalline solid |

| Crystal System (Room Temp) | Orthorhombic wikipedia.org | Orthorhombic (Thenardite) |

| Solubility in Water | Highly soluble nih.gov | Highly soluble |

Properties

CAS No. |

13863-45-1 |

|---|---|

Molecular Formula |

H4NNaO4S |

Molecular Weight |

137.09 g/mol |

IUPAC Name |

azanium;sodium;sulfate |

InChI |

InChI=1S/H3N.Na.H2O4S/c;;1-5(2,3)4/h1H3;;(H2,1,2,3,4)/q;+1;/p-1 |

InChI Key |

PPISOKQRPRDLMC-UHFFFAOYSA-M |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[Na+] |

Other CAS No. |

13863-45-1 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthesis and Crystal Growth Methodologies

Solution Growth Techniques for Ammonium (B1175870) Sodium Sulfate (B86663) Single Crystals

The growth of ammonium sodium sulphate single crystals from aqueous solutions is a widely utilized method, offering a high degree of control over the final product's characteristics. This process is governed by the principles of thermodynamics and kinetics, where the creation of a supersaturated solution is the primary driving force for crystallization.

Evaporative Crystallization from Aqueous Solutions

Evaporative crystallization is a common and effective technique for growing this compound crystals. This method involves the controlled removal of the solvent (water) from a saturated solution, which increases the solute concentration beyond its saturation point, leading to nucleation and crystal growth. The process is typically carried out at a constant temperature to ensure that the solubility of the salt remains consistent, and the supersaturation is primarily driven by the evaporation of water.

The efficiency of evaporative crystallization is influenced by several factors, including the rate of evaporation and the hydrodynamics of the solution. A higher evaporation rate can lead to a rapid increase in supersaturation, which may result in the formation of a large number of small, less uniform crystals due to rapid nucleation. Conversely, a slower, more controlled evaporation rate allows for the growth of larger, more well-defined crystals as it favors the growth of existing nuclei over the formation of new ones.

Recent studies have explored the use of ultrasound in conjunction with evaporative crystallization for ammonium sulfate solutions. The application of ultrasound can enhance the heat transfer within the solution and reduce the supersolubility, allowing for crystallization to occur at lower concentrations. This can lead to a higher yield of more uniform and highly crystalline products. For instance, one study demonstrated that ultrasound-assisted evaporative crystallization increased the ammonium sulfate yield by 52.9% and reduced the solid-liquid transformation time by 10%. nih.govnih.govresearchgate.net

Controlled Temperature and Supersaturation Regimes in Crystal Growth

The control of temperature and supersaturation is critical in directing the crystallization process of this compound. Supersaturation is the key driving force for both the nucleation of new crystals and the growth of existing ones. mt.com The level of supersaturation directly impacts the crystal size distribution and morphology.

Generally, at low supersaturation levels, crystal growth is the dominant process, leading to the formation of larger and more regular crystals. mt.com At higher supersaturation levels, nucleation becomes the dominant mechanism, resulting in a larger number of smaller crystals. mt.com Therefore, maintaining a controlled and optimal supersaturation level is essential for achieving the desired crystal characteristics.

The relationship between temperature and solubility is another crucial aspect. For many salts, solubility increases with temperature. This property is exploited in cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce supersaturation. However, for salts like ammonium sulfate, the solubility is only weakly dependent on temperature, making evaporative crystallization a more common approach. ebner-co.de

The metastable zone width (MSZW) is a key concept in understanding supersaturation control. The MSZW is the region between the solubility curve and the supersolubility curve, where spontaneous nucleation is unlikely to occur, but existing crystals can grow. Operating within this metastable zone allows for controlled crystal growth without the uncontrolled formation of new nuclei. The width of this zone can be influenced by factors such as the cooling or evaporation rate, agitation, and the presence of impurities. uni-halle.de

Optimization of Crystallization Conditions: Seeding, Evaporation Rate, Stirring Rate, and Growth Time

Seeding: The introduction of seed crystals provides surfaces for crystal growth to occur, bypassing the initial nucleation stage. This technique is highly effective in controlling the number and size of the final crystals. By controlling the number and size of the seed crystals, it is possible to produce a final product with a narrow and predictable crystal size distribution. Research on the fractional crystallization of ammonium sulfate and sodium sulfate from wastewater has demonstrated the importance of seeding in optimizing the process. wjygy.com.cn

Evaporation Rate: As previously discussed, the rate of evaporation directly influences the level of supersaturation. A carefully controlled evaporation rate is crucial for maintaining the supersaturation within the metastable zone, promoting the growth of larger crystals.

Stirring Rate: Agitation of the crystallizing solution serves several purposes. It enhances the mass transfer of solute from the bulk solution to the crystal surface, promoting uniform growth. It also helps to keep the crystals suspended, preventing them from settling and agglomerating. However, excessive stirring can lead to secondary nucleation through crystal-crystal and crystal-impeller collisions, which can result in a higher number of smaller crystals. Therefore, an optimal stirring rate must be determined to balance these effects. Studies on ammonium sulfate crystallization have shown that the stirring rate significantly affects the average particle size and its distribution. researchgate.net

Growth Time: The duration of the crystallization process also plays a significant role in the final crystal size. A longer growth time, under controlled conditions of low supersaturation, will generally result in larger crystals.

| Parameter | Effect on Crystallization | Optimization Goal |

| Seeding | Provides surfaces for growth, controls crystal number and size. | Achieve a narrow crystal size distribution. |

| Evaporation Rate | Controls the rate of supersaturation generation. | Maintain supersaturation in the metastable zone for controlled growth. |

| Stirring Rate | Affects mass transfer and secondary nucleation. | Enhance mass transfer while minimizing secondary nucleation. |

| Growth Time | Determines the final size of the crystals. | Allow sufficient time for crystals to grow to the desired size. |

Factors Influencing Crystal Habit and Morphology of Ammonium Sodium Sulfate

The external shape or "habit" of a crystal is a critical quality parameter, as it can affect downstream processes such as filtration, drying, and storage. The crystal habit is determined by the relative growth rates of its different crystallographic faces.

Impact of Supersaturation on Growth Rates of Specific Crystal Faces

At different supersaturation levels, the dominant growth mechanism for a particular face can change. For instance, at low supersaturations, growth may occur through a layer-spreading mechanism originating from screw dislocations. At higher supersaturations, two-dimensional nucleation on the crystal surface may become the dominant growth mechanism. This shift in mechanism can alter the relative growth rates of the faces, thereby changing the crystal habit.

While specific studies on the impact of supersaturation on the crystal faces of this compound are limited, research on similar systems provides valuable insights. For example, studies on barium sulfate crystallization have shown that at low supersaturations, the process is growth-dominated, leading to more ordered deposits, whereas at high supersaturations, nucleation dominates, resulting in aggregated and less structured crystals. dtu.dk

Influence of Impurities and Co-solutes on Crystal Growth Kinetics and Purity

The presence of impurities or co-solutes in the crystallization solution can have a profound effect on the crystal growth kinetics, habit, and purity of this compound. Impurities can be incorporated into the crystal lattice, leading to a decrease in product purity. They can also adsorb onto specific crystal faces, inhibiting their growth.

This selective adsorption can alter the relative growth rates of different faces, leading to a modification of the crystal habit. For example, an impurity that strongly adsorbs to the fastest-growing faces will slow their growth, allowing slower-growing faces to become more prominent in the final crystal shape.

The purity of the final crystalline product is also a major concern. Co-solutes with similar ionic structures can be incorporated into the crystal lattice, forming solid solutions or mixed crystals. The extent of this incorporation depends on the relative concentrations of the solutes, their solubilities, and the crystallization conditions. Fractional crystallization techniques are often employed to separate salts with different solubilities and achieve a high-purity product. wjygy.com.cn

| Factor | Influence on Crystal Habit and Morphology |

| Supersaturation | Affects the relative growth rates of different crystal faces, potentially altering the crystal shape. |

| Impurities | Can selectively adsorb onto crystal faces, inhibiting their growth and modifying the crystal habit. Can also be incorporated into the crystal lattice, reducing purity. |

| Co-solutes | Can be incorporated into the crystal lattice, affecting purity and potentially the crystal structure. |

Crystallization in Multi-Component Salt Systems

The crystallization of this compound is often studied within the context of multi-component systems, particularly the Na₂SO₄–(NH₄)₂SO₄–H₂O ternary system. Understanding the liquid-solid phase equilibrium in such systems is crucial for developing processes like fractional crystallization, which aims to separate and recover individual salts from a mixed solution.

Research into this ternary system involves determining the phase equilibrium data at various temperatures. By employing methods like isothermal solution equilibrium, scientists can map out the crystallization regions for sodium sulfate and ammonium sulfate. This data is fundamental for designing and optimizing separation processes, particularly in industrial applications such as the treatment of high-salinity wastewater. wjygy.com.cn

A fractional crystallization process can be designed based on the distinct solubility characteristics of sodium sulfate and ammonium sulfate at different temperatures. For instance, a multi-step crystallization process might involve:

An initial evaporation stage to concentrate the solution.

A cooling crystallization stage to precipitate one of the salts (e.g., sodium sulfate).

A subsequent evaporation and cooling stage to crystallize the second salt (ammonium sulfate).

Studies have demonstrated that such a three-step crystallization process can yield high-purity crystals of both ammonium sulfate (up to 99.2%) and sodium sulfate (up to 98.9%). wjygy.com.cn It has also been noted through X-ray powder methods that complete immiscibility exists between ammonium sulfate and sodium sulfate at 70°C, a factor that influences the separation strategy in aqueous solutions. minsocam.org

The table below summarizes hypothetical phase equilibrium data for the Na₂SO₄–(NH₄)₂SO₄–H₂O ternary system, illustrating the principle of separating the two salts.

| Temperature (°C) | Phase | Na₂SO₄ (wt%) | (NH₄)₂SO₄ (wt%) | H₂O (wt%) | Solid Phase |

| 10 | Liquid | 8.5 | 42.0 | 49.5 | (NH₄)₂SO₄ |

| 10 | Liquid | 10.0 | 38.5 | 51.5 | Na₂SO₄·10H₂O + (NH₄)₂SO₄ |

| 80 | Liquid | 30.0 | 25.0 | 45.0 | Na₂SO₄ |

| 80 | Liquid | 28.0 | 30.0 | 42.0 | Na₂SO₄ + (NH₄)₂SO₄ |

Note: Data is illustrative, based on principles described in cited research. wjygy.com.cn

Advanced Crystallization Protocols for Research Applications

Homogeneous Batch Micro-crystallization Techniques

For many research applications, particularly in structural biology, obtaining large quantities of uniform microcrystals is essential. Homogeneous batch micro-crystallization is an advanced technique that has been successfully applied to systems involving ammonium sulfate as a precipitant. nih.govhelsinki.fi This method circumvents the often tedious process of determining complex phase diagrams and allows for a rapid transition from known vapor-diffusion conditions to a reproducible, large-scale batch process. nih.govresearchgate.netdntb.gov.ua

The principle of this technique relies on leveraging the strong precipitating properties of salts like ammonium sulfate. nih.gov In a typical protocol, the concentration of the precipitant (ammonium sulfate) is systematically increased to drive the system into a state that favors nucleation and the generation of microcrystals rather than fewer, larger crystals. nih.gov By carefully adjusting the salt concentration, researchers can fine-tune the resulting crystal size and size distribution to meet specific experimental needs, such as those for serial macromolecular crystallography. nih.govresearchgate.netdntb.gov.ua

The process simplifies the crystallization experiment by assuming that the precipitant is the main driver of crystallization. nih.gov This allows for a more direct manipulation of crystal size; for example, increasing the ammonium sulfate concentration generally leads to the formation of smaller crystals. nih.gov This method is advantageous for producing the large amounts of monodisperse microcrystals required for advanced analytical techniques. nih.gov

| Parameter | Vapor-Diffusion Method | Homogeneous Batch Micro-crystallization |

| Principle | Slow equilibration of precipitant concentration via vapor phase. | Rapid mixing of solution with a higher concentration of precipitant. |

| Scale | Typically small-scale, for growing a few large crystals. | Large-scale, for generating large quantities of microcrystals. researchgate.netdntb.gov.ua |

| Control | Less direct control over nucleation density. | Crystal size is fine-tuned by adjusting precipitant concentration. nih.gov |

| Speed | Slower, relies on gradual changes in concentration. | Faster, bypasses the need for extensive phase diagram screening. nih.govresearchgate.net |

Preparation of Crystals for X-ray Analysis

The quality of a crystal is paramount for successful X-ray diffraction analysis, as it directly impacts the precision of the resulting structural data. uzh.ch The primary goal is to produce a single, well-ordered crystal, free of significant defects. uzh.ch

Characteristics of a High-Quality Crystal:

Singularity: The specimen must be a single crystal, not an aggregate or a conglomerate of multiple intergrown crystals. Feather-like or star-shaped formations are unsuitable. uzh.ch

Appearance: Good crystals should be transparent and free from cracks, cloudiness, or internal flaws when viewed under a polarizing microscope. They should have smooth, regular faces that reflect light. uzh.ch

Optical Properties: When rotated under a polarizing microscope, a single crystal should become uniformly dark every 90 degrees of rotation as the polarized light is extinguished. uzh.ch

Size and Shape: For optimal results, the crystal's maximum dimension should be around 0.25 mm, allowing it to be fully bathed in the X-ray beam. The ideal shape is a sphere to minimize absorption effects, with a cube or prism being the next best choice. uzh.ch

The key to growing high-quality crystals is to allow them to form slowly. Rapid crystallization often leads to poorly ordered or multiple crystals. Common methods to achieve slow growth include:

Slow Cooling: A saturated solution is cooled gradually. Plunging a solution directly into a cold environment should be avoided; instead, slow, controlled cooling allows for the formation of larger, more perfect crystals. uzh.ch

Slow Evaporation/Vapor Diffusion: To slow the rate of solvent evaporation or precipitant diffusion, the vessel containing the solution can be covered with a film (like Parafilm) pierced with a few small holes. This controlled diffusion process encourages slow and orderly crystal growth. uzh.ch

These principles are applicable to the crystallization of inorganic salts like this compound for structural analysis.

Crystallographic and Structural Elucidation

Interatomic Bonding and Supramolecular Network Structures

The intricate three-dimensional architecture of ammonium (B1175870) sodium sulphate is dictated by a network of hydrogen bonds and the specific coordination environments of its constituent ions. These interactions are fundamental to the stability and properties of the crystal lattice.

In the hydrated form of ammonium sodium sulphate, specifically sodium ammonium sulfate (B86663) dihydrate (NaNH₄SO₄·2H₂O), the crystal structure is significantly influenced by a complex network of hydrogen bonds. iucr.org These bonds, involving both O–H···O and N–H···O interactions, link the primary building units of the structure. iucr.org The hydrogen atoms of the water molecules form O–H···O bonds with the oxygen atoms of the sulphate tetrahedra. Simultaneously, the hydrogen atoms of the ammonium cations form N–H···O bonds with the oxygen atoms of both the sulphate groups and the water molecules. iucr.orgnih.gov This extensive hydrogen-bonding network is crucial in establishing the three-dimensional framework of the compound. iucr.orgnih.gov

Interactive Table: Hydrogen Bond Parameters in this compound Dihydrate Below is a representative table of typical hydrogen bond distances found in similar hydrated sulphate structures. Note: Specific values for NaNH₄SO₄·2H₂O require detailed crystallographic data which can vary between studies.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | 0.82-0.85 | 1.85-2.00 | 2.70-2.85 | 160-175 |

| N-H···O | 0.88-0.92 | 1.90-2.10 | 2.80-3.00 | 155-170 |

| This interactive table allows for sorting and filtering of the data. |

The principal building units within the sodium ammonium sulfate dihydrate structure are the NaO₆ octahedra, SO₄ tetrahedra, and the ammonium (NH₄⁺) cations. iucr.org

Sodium (Na⁺) Ion: The sodium ion is coordinated by six oxygen atoms, forming a distorted octahedron (NaO₆). iucr.org Four of these oxygen atoms are from water molecules, and the remaining two are from sulphate groups, resulting in a [Na(OH₂)₄O₂] coordination environment. iucr.org

Ammonium (NH₄⁺) Ion: The ammonium ion is situated within cavities in the crystal lattice. researchgate.net It is surrounded by neighboring oxygen atoms from the sulphate groups, to which it is hydrogen-bonded. iucr.orgresearchgate.net The tetrahedral geometry of the NH₄⁺ ion is a key feature of its coordination. wikipedia.org

Sulfate (SO₄²⁻) Ion: The sulfate ion maintains its characteristic tetrahedral geometry. iucr.org The sulfur atom is covalently bonded to four oxygen atoms. These tetrahedra are linked to the sodium octahedra and the ammonium ions through the aforementioned hydrogen bonds and direct coordination with the sodium ion. iucr.org

The interconnection of the Na(OH₂)₄O₂ octahedra, SO₄ tetrahedra, and NH₄⁺ cations through O–H···O and N–H···O hydrogen bonds results in the formation of a robust three-dimensional network structure. iucr.orgmdpi.com This framework is a defining characteristic of the compound's crystal structure. The hydrogen bonds effectively link the individual ionic and molecular components into a cohesive and stable crystalline solid. iucr.orgnih.gov The resulting supramolecular assembly is responsible for the macroscopic properties of the crystal.

Investigating Structural Disorder and Ionic Dynamics

In certain phases or under specific conditions, the crystal structure of this compound can exhibit disorder, particularly concerning the orientation of the polyatomic ions.

The ammonium cation (NH₄⁺) can exhibit rotational disorder within the crystal lattice. This dynamic behavior involves the reorientation of the ammonium ion among several energetically favorable positions. nih.gov This disorder can be influenced by temperature and is a key factor in the phase transitions observed in some ammonium-containing compounds. jkps.or.kr The rotational dynamics of the NH₄⁺ group can be investigated using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. jkps.or.kr

Similar to the ammonium ion, the sulfate (SO₄²⁻) group can also exhibit orientational disorder. This involves the tetrahedral ion having multiple possible orientations within the crystal structure. This type of disorder can be quantified through careful analysis of crystallographic data, often revealing split atomic positions for the oxygen atoms of the sulfate group. nih.gov The degree of disorder can have significant implications for the physical properties of the material.

Correlation of Disorder with Observed Phase Transitions

The phase transitions observed in this compound and related compounds are intricately linked to the orientational and positional disorder of the constituent ions, particularly the ammonium (NH₄⁺) and sulphate (SO₄²⁻) groups. In many ammonium-containing salts, transitions from a high-temperature, high-symmetry phase to a low-temperature, lower-symmetry phase are often characterized as order-disorder transitions. aps.org

In the high-temperature paraelectric phase, the ammonium and sulphate tetrahedra can exhibit dynamic rotational disorder, occupying multiple orientations with statistical randomness. uj.edu.plresearchgate.net As the temperature is lowered, the thermal energy becomes insufficient to overcome the potential barriers between these orientations. This leads to a cooperative ordering of the ions into a specific, more stable arrangement, resulting in a structural phase transition. This transition is often accompanied by the onset of ferroelectricity, where the ordering of the ions creates a net dipole moment within the crystal lattice. uj.edu.pl

Research on the related compound ammonium sulfate ((NH₄)₂SO₄) has shown that its phase transition mechanism is of a mixed displacive and order-disorder nature. uj.edu.pl The disorder involves the ammonium cations, and the transition to the ferroelectric phase is associated with the relaxation of this disorder. uj.edu.pl Studies involving the application of shock waves on ammonium sulfate have also demonstrated reversible crystallographic phase transitions, which are attributed to molecular distortions and the rotational disorder of both the ammonium and sulfate ions. researchgate.net This highlights the crucial role that ionic disorder plays in the structural stability and phase behavior of these materials. The second-order phase transition in ammonium chloride, for instance, has been definitively shown to be of the order-disorder type, involving the random orientation of the N-H bonds. aps.org

Advanced Diffraction Techniques for Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. carleton.edu It allows for the determination of unit cell dimensions, bond lengths, bond angles, and the positions of atoms in the crystal lattice. carleton.edu For this compound dihydrate (NaNH₄SO₄·2H₂O), SCXRD studies have been crucial in elucidating its crystal structure and understanding its properties.

A re-refinement of the crystal structure of the paraelectric phase of sodium ammonium sulfate dihydrate (SASD) at 170 K provided high-accuracy data on atomic positions, particularly for hydrogen atoms, which improved the understanding of the hydrogen-bonding network. iucr.orgnih.gov In this structure, the sodium cation is coordinated to four water molecules and two sulfate oxygen atoms, forming a distorted octahedron. iucr.orgnih.gov These octahedra link to form chains along the osti.gov direction. iucr.org The ammonium and sulfate ions are integrated into this structure, connected through a network of O—H···O and N—H···O hydrogen bonds. iucr.org

SCXRD also allows for the determination of Anisotropic Displacement Parameters (ADPs), often visualized as thermal ellipsoids. iucr.org ADPs describe the anisotropic thermal motion of atoms, indicating that atoms may vibrate with greater amplitude in some directions than in others. aps.org This information is critical for a realistic model of the crystal structure, as it reflects the local environment and bonding forces acting on each atom. aps.org In the refined structure of SASD, displacement ellipsoids are drawn at the 50% probability level to represent the vibrational motion of the atoms. iucr.org

Table 1: Selected Crystallographic Data for Sodium Ammonium Sulphate Dihydrate (SASD) at 170 K

| Parameter | Value |

|---|---|

| Chemical Formula | NaNH₄SO₄·2H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.2217 (2) |

| b (Å) | 10.2223 (3) |

| c (Å) | 6.3639 (2) |

| Volume (ų) | 534.52 (3) |

| Z | 4 |

| Temperature (K) | 170 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Eckhardt et al. (2020). iucr.org

Table 2: Selected Bond Lengths in Sodium Ammonium Sulphate Dihydrate (SASD) at 170 K

| Bond | Length (Å) |

|---|---|

| Na1—O1W | 2.3787 (8) |

| Na1—O2W | 2.4087 (8) |

| Na1—O1 | 2.4542 (7) |

| Na1—O2 | 2.4239 (7) |

| S1—O1 | 1.4820 (6) |

| S1—O2 | 1.4800 (6) |

| S1—O3 | 1.4725 (7) |

Data sourced from Eckhardt et al. (2020). iucr.org

While X-ray diffraction is excellent for locating electron-dense atoms, it is less effective for light atoms like hydrogen, as X-rays scatter from electrons. Neutron diffraction provides a crucial complementary technique because neutrons scatter from atomic nuclei. aps.org The scattering cross-section of hydrogen (or its isotope deuterium) for neutrons is comparable to that of heavier atoms, making neutron diffraction exceptionally sensitive to hydrogen positions. researchgate.net

In hydrogen-bonded structures like this compound, the precise location of hydrogen atoms is vital for understanding the details of the hydrogen-bonding network, which governs many of the material's properties, including phase transitions. ubc.ca Neutron diffraction studies on related ammonium salts have successfully determined the N-H bond lengths and the orientation of the ammonium ions, revealing the nature of order-disorder phenomena. aps.org For example, in ammonium chloride, neutron diffraction showed that the N-H bonds are directed towards the chloride ions and that the two possible orientations of the ammonium ion are occupied randomly in the high-temperature phase. aps.org

Furthermore, inelastic neutron scattering (INS) is a powerful tool for investigating lattice dynamics. frontiersin.orgncl.ac.uk By analyzing the energy transfer between neutrons and the crystal, INS can map the phonon dispersion curves, which describe the collective vibrational modes of the atoms in the lattice. frontiersin.org These lattice vibrations are fundamental to understanding thermal properties, phase transition mechanisms, and the forces between atoms. ncl.ac.uk Studies on organic ferroelectrics have used INS to probe the dynamics of hydrogen bonds, demonstrating that these bonds can contribute significantly to ferroelectric polarization. ncl.ac.uk

Powder X-ray Diffraction (PXRD) is a rapid and widely used analytical technique for identifying crystalline materials and assessing the purity of a bulk sample. ncl.ac.ukxray.cz Unlike SCXRD, which requires a single, well-ordered crystal, PXRD is performed on a polycrystalline powder containing a large number of randomly oriented crystallites. ncl.ac.uk The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase. xray.cz

The primary application of PXRD is in phase identification. By comparing the experimental diffraction pattern (peak positions and intensities) to a database of known patterns, such as the Crystallography Open Database (COD) or the Powder Diffraction File (PDF), the crystalline phases present in a sample can be identified. xray.cz This is essential for confirming the synthesis of the desired compound, such as this compound, and for detecting any impurities or unreacted starting materials. PXRD is also highly effective at distinguishing between different polymorphs—materials with the same chemical formula but different crystal structures. xray.cz

PXRD is also instrumental in studying phase transitions. As a material undergoes a phase transition, its crystal structure changes, leading to a distinct change in its powder diffraction pattern. researchgate.net By collecting PXRD patterns at different temperatures or pressures, the conditions of the phase transition can be determined, and the structure of the new phase can be identified. researchgate.net Additionally, the quality of the diffraction pattern provides information on the sample's crystallinity. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous or poorly crystalline components. For sodium ammonium sulfate dihydrate, Rietveld refinement of PXRD data has been used to confirm the structural model obtained from single-crystal analysis. nih.gov

Phase Transition Phenomena and Ferroelectric Properties

Identification and Characterization of Phase Transition Temperatures

The critical temperatures at which these materials transition between different phases are key identifiers of their physical properties. These transitions are often marked by anomalies in thermal and dielectric measurements.

Paraelectric-Ferroelectric Transitions in Sodium Ammonium (B1175870) Sulfate (B86663) Dihydrate (SASD)

Sodium Ammonium Sulfate Dihydrate (NaNH₄SO₄·2H₂O), a synthetic analog of the mineral lecontite, is a well-known ferroelectric material. It undergoes a sequence of phase transitions as the temperature is lowered. The crystal exhibits a paraelectric phase at higher temperatures and transitions into a ferroelectric phase upon cooling.

Research has identified three successive phases: a paraelectric phase (I) and two distinct ferroelectric phases (II and III). The transition from the paraelectric to the ferroelectric state is characterized by the loss of the center of inversion in the crystal structure. Above the Curie temperature, the dielectric constant along the c-axis follows the Curie-Weiss law, a hallmark of such transitions.

Detection of Thermal Anomalies and Critical Transition Points

While specific data for the compound (NH₄)₃Na(SO₄)₂ showing a transition at 224.4 K was not found in the available research, the closely related compound ammonium sulfate, (NH₄)₂SO₄, exhibits a well-documented ferroelectric phase transition near this temperature.

Studies on (NH₄)₂SO₄ reveal sharp, peak-like anomalies in its dielectric properties around the Curie point of TC = 223 K nih.govarxiv.org. Detailed dielectric constant measurements have identified the presence of two successive peaks very close to each other, suggesting a complex, multi-step transition process. During cooling, these peaks occur at 222.30 K and 222.42 K, while upon warming, they are observed at 223.58 K and 223.83 K arxiv.org. This thermal hysteresis is characteristic of a first-order phase transition. These anomalies are primarily ascribed to the behavior of the SO₄ group within the crystal structure nih.gov.

Another related compound, triammonium hydrogen disulfate, (NH₄)₃H(SO₄)₂, also displays multiple phase transitions, though at different temperatures, with transitions reported at -8, -132, and -140°C researchgate.net.

| Process | Peak 1 Temperature (K) | Peak 2 Temperature (K) | Reference |

|---|---|---|---|

| Cooling | 222.30 | 222.42 | arxiv.org |

| Warming | 223.58 | 223.83 | arxiv.org |

Influence of Compositional Variations and Impurities on Transition Behavior

The phase transition behavior of ferroelectric materials can be significantly influenced by compositional changes, such as impurities, doping, or ionic substitution. While specific studies on doped ammonium sodium sulphate were not prominent in the search results, general principles from related materials science fields offer valuable insights.

The introduction of dopants or substitutional ions can alter the crystal lattice, leading to local strains and defects that affect the stability of different phases. This can cause a shift in the phase transition temperatures. For instance, in other complex oxide systems, the substitution of ions with different radii can lead to a decrease in phase transition temperatures due to local deformations of the crystal structure ephys.kz. The size of the dopant, in particular, appears to have a crucial impact on the resulting ferroelectric properties .

Similarly, impurities and defects, whether interstitial or substitutional, can inhibit or accelerate phase transformations by altering the structural rigidity and the energy landscape for atomic rearrangement ebrary.net. The presence of such defects can disrupt the long-range ordering necessary for the ferroelectric state, potentially lowering the transition temperature or smearing out the transition over a wider temperature range.

Mechanisms of Phase Transformation in Ammonium Sodium Sulfate

Understanding the microscopic mechanisms driving these phase transitions is crucial for explaining their ferroelectric nature. For ammonium-containing sulfates, the dynamics of the ammonium ions play a central role.

Proton Ordering Mechanisms and Their Role in Ferroelectricity

The ferroelectricity in many hydrogen-bonded crystals, including ammonium sulfates, is closely linked to the ordering of protons (H⁺). In the high-temperature paraelectric phase, the ammonium (NH₄⁺) tetrahedra often exhibit dynamic disorder, rapidly reorienting between several equivalent positions.

As the crystal is cooled through the Curie temperature, these reorientations slow down, and the NH₄⁺ groups settle into a more ordered arrangement. This ordering of the electric dipole moments associated with the distorted NH₄⁺ tetrahedra leads to a net spontaneous polarization, which is the defining characteristic of the ferroelectric phase. A proposed "magnetoprotonic" effect in (NH₄)₂SO₄ suggests that the orbital motion of protons during these reorientations also creates small magnetic moments, and the ordering of these moments is coupled to the emergence of the polar phase arxiv.org. The existence of two inequivalent types of NH₄⁺ groups that reorient at different frequencies contributes to the complexity of the transition arxiv.org.

Pseudospin-Phonon Coupling Models in Phase Transitions

The pseudospin-phonon coupling model provides a theoretical framework for understanding structural phase transitions driven by the ordering of molecular groups. In the context of ammonium sodium sulfate, the "pseudospin" is a conceptual tool used to represent the two or more possible orientational states of the NH₄⁺ tetrahedra.

In the paraelectric phase, these pseudospins are disordered. The model posits that there is a coupling between these pseudospin states and the lattice vibrations (phonons). This interaction means that the orientation of one ammonium ion can influence its neighbors through the propagation of a lattice distortion. As the temperature decreases, this coupling can lead to a cooperative ordering of the pseudospins throughout the crystal, which in turn drives a macroscopic distortion of the crystal lattice, resulting in the transition to the lower-symmetry ferroelectric phase. This collective phenomenon is a key mechanism for explaining how microscopic orientational ordering leads to a macroscopic structural phase transition.

Macroscopic Lattice Distortions and Microscopic Symmetry Changes During Transitions

The transition from the high-temperature paraelectric phase to the low-temperature ferroelectric phase in ammonium sodium sulfate dihydrate is characterized by distinct changes in its crystal structure. In its paraelectric state, observed at 170 K, the compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. This structure is centrosymmetric, meaning it possesses a center of inversion and, consequently, does not exhibit a net electric dipole moment.

The fundamental building blocks of the crystal structure include Na(OH₂)₄O₂ octahedra, SO₄ tetrahedra, and ammonium (NH₄⁺) cations, all interconnected by a network of hydrogen bonds. The changes in the arrangement and dynamics of the ammonium ions and water molecules are believed to play a crucial role in the onset of ferroelectricity.

Relation to Spontaneous Polarization Reversal and Domain Structure

The emergence of spontaneous polarization below the Curie temperature is a hallmark of the ferroelectric phase. This polarization arises from the alignment of the newly formed electric dipoles within the crystal structure. In a ferroelectric crystal, regions where the spontaneous polarization is uniformly oriented are known as ferroelectric domains. researchgate.net Adjacent domains are separated by domain walls.

Thermodynamic Aspects of Phase Transitions

The ferroelectric phase transition in ammonium sodium sulfate is also accompanied by distinct thermodynamic changes, reflecting the alterations in the internal energy and order of the system.

Entropy Changes Associated with Ferroelectric Transitions

A phase transition from a more disordered state (paraelectric) to a more ordered state (ferroelectric) is typically associated with a decrease in entropy. In the paraelectric phase, there is a greater degree of thermal disorder in the orientations of the ionic groups responsible for the electric dipoles. As the material cools through the transition temperature, these groups settle into a more ordered arrangement, leading to the ferroelectric state and a corresponding reduction in the configurational entropy of the system. The specific quantitative value for the entropy change associated with the ferroelectric transition in ammonium sodium sulfate dihydrate is not detailed in the available search results.

Calorimetric Investigations of Phase Transitions (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying phase transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature. cn-henven.com A phase transition typically appears as a peak or a change in the baseline of the DSC thermogram, indicating an endothermic or exothermic process. For a ferroelectric transition, DSC can pinpoint the Curie temperature and determine the enthalpy change associated with the transition.

While the search results describe the principles of DSC and its application to various materials, cn-henven.comresearchgate.netnih.govucl.ac.uknih.gov specific DSC curves or detailed calorimetric data for the ferroelectric phase transition in ammonium sodium sulfate dihydrate were not found. Such data would be invaluable for a complete thermodynamic characterization of its ferroelectric behavior.

Experimental Probes for Phase Transitions in Ammonium Sodium Sulfate

The thermal anomalies associated with the phase transition in ammonium sodium sulfate can be investigated using various thermal analysis techniques.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Anomalies

Differential Scanning Calorimetry (DSC) is the primary technique for detecting the thermal anomaly associated with the ferroelectric phase transition. cn-henven.comlabmanager.com As the sample is heated or cooled through the Curie temperature, the change in specific heat capacity and the latent heat of transition (for a first-order transition) would be observable as a distinct feature in the DSC curve. This allows for the precise determination of the transition temperature.

Thermogravimetric Analysis (TGA) , on the other hand, measures the change in mass of a sample as a function of temperature. labmanager.com For the ferroelectric phase transition in ammonium sodium sulfate dihydrate, no change in mass is expected, as the transition is a purely structural rearrangement within the solid state. However, TGA is crucial for determining the thermal stability of the compound, particularly the temperatures at which the water of hydration is lost. This dehydration process would be observed as distinct mass loss steps in the TGA curve. umd.eduxrfscientific.com

While the principles of these techniques are well-established, cn-henven.comlabmanager.comumd.edu specific DSC and TGA thermograms detailing the thermal events for ammonium sodium sulfate dihydrate were not available in the provided search results.

X-ray Topography for Visualizing Phase Boundaries and Defect Structures

No studies utilizing X-ray topography to visualize phase boundaries or defect structures specifically in ammonium sodium sulfate were found. This technique is effective for observing lattice defects and the geometry of phase boundaries in other ferroelectric crystals, but its application to ammonium sodium sulfate has not been documented in the available literature.

Electron Paramagnetic Resonance (EPR) Studies for Detecting Inequivalent Sublattices and Transition Orders

There is no available research on the use of Electron Paramagnetic Resonance (EPR) to investigate inequivalent sublattices or determine transition orders in ammonium sodium sulfate. While EPR is a powerful method for probing the local atomic environment and dynamics during phase transitions in various materials, specific findings for ammonium sodium sulfate are absent from the scientific record.

Resonant Ultrasound Spectroscopy (RUS) for Detecting Mechanical Property Changes

Information regarding the use of Resonant Ultrasound Spectroscopy (RUS) to detect changes in the mechanical properties of ammonium sodium sulfate during its phase transitions is not available. RUS is a sensitive technique for measuring a material's elastic constants and their changes with temperature, but it does not appear to have been applied to the study of ammonium sodium sulfate.

Spectroscopic Characterization and Vibrational Dynamics

Raman Spectroscopy Investigations of Ammonium (B1175870) Sodium Sulfate (B86663)

Raman spectroscopy is a powerful tool for probing the vibrational modes of crystalline solids. For sodium ammonium sulfate dihydrate (SASD), it has been instrumental in characterizing phase transitions and understanding the interplay between different structural units.

Analysis of Lattice Dynamics and Phonon Modes

The lattice dynamics of single-crystal sodium ammonium sulfate dihydrate (SASD) have been studied in detail using polarized Raman scattering. The crystal's phase transitions are clearly marked by the appearance of new, weak bands in the Raman spectrum. These spectral changes, along with anomalies in the temperature-dependent behavior of wave numbers and damping factors for several lattice and internal modes, signal shifts in the crystal structure. nist.govresearchgate.net

The frequencies below 400 cm⁻¹ in the Raman spectrum are associated with lattice modes, which include the librational (rotational oscillations) and translational vibrations of the sulfate and ammonium ions, as well as the metal-oxygen octahedra. researchgate.net A theoretical model that accounts for the coupling between pseudospins and phonons has been successfully used to describe the anomalies observed in the temperature dependence of some external and internal modes, pointing to a complex interplay between ionic orientation and lattice vibrations. nist.govresearchgate.net

Temperature Dependence of Vibrational Mode Wave Numbers and Damping Factors

The temperature dependence of the Raman spectra provides critical information about phase transitions. In studies of sodium ammonium sulfate dihydrate (SASD), significant anomalies in the wave numbers and damping factors of various vibrational modes are observed as the temperature changes. nist.govresearchgate.net For instance, in ammonium sulfate, distinct changes are observed at the para-to-ferroelectric transition temperature (223.1 K). africaresearchconnects.com As temperature decreases, Raman modes typically sharpen and intensify. africaresearchconnects.com

Specifically for SASD, the temperature-dependent behavior of the symmetric bending modes of the ammonium ion, coupled with abrupt shifts in the wave numbers of certain lattice and internal modes, suggests a proton ordering mechanism is associated with the paraelectric-ferroelectric phase transition. nist.govresearchgate.net This indicates that the ordering of protons within the ammonium ions plays a key role in driving the structural phase change. The anomalies detected in both the wave number and the damping coefficient of some modes have been effectively described by a model incorporating pseudospin-phonon coupling. nist.govresearchgate.net

Identification of Symmetric and Antisymmetric Bending Modes of Ammonium and Sulfate Ions

Raman spectroscopy allows for the precise identification of the vibrational modes associated with the polyatomic ions within the crystal structure.

The sulfate ion (SO₄²⁻) , with Td symmetry in its free state, exhibits four fundamental vibrational modes. The symmetric stretching mode (ν₁) is typically the most intense Raman peak and appears in the 975-992 cm⁻¹ range. electroactmater.com The symmetric bending (ν₂) mode is found around 449-466 cm⁻¹. electroactmater.com The antisymmetric bending (ν₄) mode is located in the 613-620 cm⁻¹ range, while the antisymmetric stretching (ν₃) mode appears between 1092-1152 cm⁻¹. electroactmater.com

The ammonium ion (NH₄⁺) also has characteristic vibrational modes. A weak, broad band observed around 1437 cm⁻¹ is attributed to the symmetric N-H bending mode (ν₂). nih.gov The asymmetric bending vibration (ν₄) of the ammonium ion is also identifiable in Raman spectra. researchgate.netmdpi.com In concentrated aqueous solutions of ammonium sulfate, the ν₄ mode of NH₄⁺ shows a depolarization ratio near 0.75. mdpi.com

The following table summarizes the typical Raman shifts for the bending modes of these ions.

| Ion | Vibrational Mode | Symmetry | Typical Wavenumber Range (cm⁻¹) |

| SO₄²⁻ | Symmetric Bending | ν₂ | 449 - 466 |

| Antisymmetric Bending | ν₄ | 613 - 620 | |

| NH₄⁺ | Symmetric Bending | ν₂ | ~1437 |

| Asymmetric Bending | ν₄ | ~1453 - 1694 |

Application in Hygroscopic Studies of Aerosol Particles

Raman spectroscopy is a key technique for studying the hygroscopic properties of atmospheric aerosols, including those containing ammonium sodium sulfate. By levitating a single aerosol particle in an electrodynamic balance and simultaneously acquiring its Raman spectrum, researchers can monitor changes in chemical composition and phase as a function of relative humidity (RH).

This method allows for the measurement of the molar water-to-solute ratio (WSR) and the detection of structural changes within droplets. For example, in mixed Na₂SO₄/(NH₄)₂SO₄ aerosol particles, Raman spectroscopy can track the formation of contact ion pairs and the evolution of double salts as RH is varied. The technique has been used to investigate phase transformations in ammonium nitrate/ammonium sulfate mixed particles and to determine the hygroscopicity of organically coated inorganic aerosols. These studies are crucial for understanding the behavior of atmospheric aerosols and their impact on climate.

Infrared (FTIR) Spectroscopy Studies of Ammonium Sodium Sulfate

FTIR spectroscopy complements Raman spectroscopy by probing polar vibrational modes that involve a change in the molecular dipole moment.

Investigation of Polar Vibrational Modes and Their Temperature Dependence

Infrared spectroscopy has been used to study phase transitions in mixed crystal systems of [Na₁₋ₓ(NH₄)ₓ]₂SO₄. These investigations focus on the fundamental vibrations of the sulfate and ammonium ions to understand their interactions within the crystal lattice. electroactmater.com

Key findings show that the phase transition temperature of sodium sulfate decreases significantly—by as much as 10°C—as the concentration of ammonium ions increases to 70%. electroactmater.com This indicates that the substitution of sodium ions with ammonium ions has a profound effect on the thermal and structural properties of the material. electroactmater.com

The IR spectra reveal characteristic absorption bands for the constituent ions. The sulfate ion's antisymmetric stretching (ν₃) mode typically appears as a strong band around 1111-1125 cm⁻¹, while the antisymmetric bending (ν₄) mode is found near 617 cm⁻¹. The ammonium ion's asymmetric bending vibration (ν₄) results in a distinctive infrared band around 1432 cm⁻¹. researchgate.net

The following table lists the characteristic IR absorption bands for the primary ions in ammonium sodium sulfate.

| Ion | Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) |

| SO₄²⁻ | Antisymmetric Stretching | ν₃ | ~1111 - 1125 |

| Antisymmetric Bending | ν₄ | ~617 | |

| NH₄⁺ | Asymmetric Bending | ν₄ | ~1432 |

Spectral Changes Indicative of Chemical Reactions and Phase Transformations

Vibrational spectroscopy, particularly Raman scattering, serves as a sensitive probe for detecting phase transitions in ammonium sodium sulphate. The temperature dependence of the lattice dynamics in single crystals of sodium ammonium sulphate dihydrate (SASD) reveals anomalies that mark these transformations. up.ptresearchgate.net As the temperature is varied, the phase transitions are characterized by the emergence of new, weak bands in the Raman spectrum and notable changes in the wavenumber and damping factor of several existing lattice and internal modes. up.ptresearchgate.net

For instance, in ammonium sulfate, distinct changes are observed at the paraelectric-to-ferroelectric transition temperature (223.1 K). researchgate.net A new peak appears in the NH₄⁺ vibrational mode region, and the primary sulfate peak shifts. researchgate.net Similarly, in SASD, the behavior of the symmetric bending modes of the ammonium ion, along with abrupt shifts in the wavenumber of other lattice and internal modes, points to a proton ordering mechanism associated with the paraelectric-ferroelectric phase transition. up.pt These spectral changes are well-described by theoretical models that account for the coupling between pseudospins and phonons, providing a quantitative understanding of the dynamics driving the phase transition. up.pt

The analysis of synchronous and asynchronous hetero-2D correlation spectra, combining IR and Raman data, can further elucidate these transformations. For aqueous ammonium sulfate, the synchronous spectrum is dominated by the intense sulfate band (~980 cm⁻¹ in Raman) which is correlated with other sulfate and ammonium signals (~1100 cm⁻¹ and 1450 cm⁻¹ in IR), indicating a concerted change of these groups during concentration variations. nih.gov

Water Content Determination and Dehydration Processes in Mixed Systems

Infrared and Raman spectroscopy are powerful techniques for monitoring water content and studying dehydration processes in hydrated crystalline systems, including those containing this compound. acs.orgnih.govnih.gov Water molecules exhibit strong absorption bands in the infrared region, making these methods highly sensitive to changes in hydration state. nih.govmetrohm.com

The dehydration process can be followed by observing changes in the vibrational spectra, particularly in the regions corresponding to the stretching and bending modes of water molecules (typically 3000-3500 cm⁻¹ and around 1640 cm⁻¹, respectively). nih.govacs.org As a hydrated salt like copper sulfate is heated, the transformation of the crystal structure during water loss is reflected in the variation of its vibrational spectra. acs.org The dehydration of various metal sulfates often proceeds in distinct stages, which can be identified by thermogravimetric analysis coupled with spectroscopic techniques. mdpi.comnih.gov

In mixed systems, near-infrared (NIR) spectroscopy is particularly effective for quantifying moisture. nih.govresearchgate.net The method is fast and often requires minimal sample preparation. nih.govmetrohm.com Calibration models can be built to correlate spectral data with water content determined by a reference method like Karl Fischer titration. metrohm.com For example, NIR spectroscopy has been successfully used to determine the water content in ethanol-water mixtures and various low-moisture food products. nih.govresearchgate.net The fundamental principle relies on the strong absorption by water in the NIR region, allowing for quantitative analysis even in complex matrices. nih.gov

Derivation of Optical Constants in the Infrared Region from Reflectance Spectra

The optical constants of a material, namely the refractive index (n) and the extinction coefficient (k), can be derived from its infrared reflectance spectrum. aip.orgspiedigitallibrary.org These constants provide fundamental information about the interaction of the material with electromagnetic radiation. Several methods exist for this purpose, with the choice depending on the nature of the sample (e.g., bulk crystal, thin film) and the spectral region of interest. optica.orgoptica.org

One common approach involves measuring the reflectance spectrum and then fitting it using a classical-oscillator model. optica.org In this model, the complex dielectric constant is described as a sum of classical damped harmonic oscillators, each corresponding to a vibrational mode. A computer program can then be used to adjust the parameters of these oscillators (strength, frequency, damping) to achieve the best fit between the calculated and measured reflectance spectra, from which n and k can be determined. optica.org

Another widely used technique is the Kramers-Krönig (K-K) analysis. optica.org This method relates the real and imaginary parts of the complex refractive index. By measuring the reflectance over a sufficiently broad frequency range, the phase shift upon reflection can be calculated via the K-K integral, which then allows for the determination of both n and k. optica.org For slab samples, optical constants can also be extracted from fringing reflectance spectra, which arise from interference effects within the sample. aip.orgaip.org This involves analyzing the upper and lower envelopes of the interference fringes. aip.org

Electron Paramagnetic Resonance (EPR) Spectroscopy (Mn²⁺-doped)

Probing the Existence of Inequivalent Sublattices within the Crystal Structure

Electron Paramagnetic Resonance (EPR) spectroscopy of a paramagnetic probe ion, such as Mn²⁺, doped into a diamagnetic host crystal like this compound, is a highly effective tool for investigating the local structure and symmetry of the cation sites. openaccesspub.org The Mn²⁺ ion (electron configuration 3d⁵) has a ground state of ⁶S₅/₂, which splits in a magnetic field to give five fine-structure transitions. researchgate.net Each of these is further split into six hyperfine lines due to coupling with the ⁵⁵Mn nucleus (I = 5/2), resulting in a characteristic 30-line spectrum for a single magnetic environment. ias.ac.in

The appearance of more than one distinct 30-line pattern in the single-crystal EPR spectrum indicates that the Mn²⁺ ions are substituting for host cations in magnetically inequivalent sites. researchgate.net This directly implies the existence of inequivalent sublattices within the crystal structure. For example, in many Tutton salts, which are isostructural with some double sulfates, the crystal structure contains two inequivalent divalent cation sites per unit cell, leading to two superimposed EPR spectra. researchgate.net By rotating the crystal in the magnetic field and mapping the angular variation of the resonance lines, the number of inequivalent sites and the orientation of their magnetic axes relative to the crystal axes can be precisely determined. researchgate.net

Determination of Spin-Hamiltonian Parameters and Zero-Field Splitting Tensors

The EPR spectrum of Mn²⁺ in a crystalline environment is described by a spin-Hamiltonian, which includes terms for the electron Zeeman interaction, the zero-field splitting (ZFS), and the hyperfine interaction. researchgate.netresearchgate.net The analysis of the spectra allows for the precise determination of the parameters within this Hamiltonian.

The key parameters are:

g-tensor (gₓ, gᵧ, gᵶ): This tensor describes the anisotropy of the electron Zeeman interaction. For Mn²⁺, g is typically very close to the free-electron value of ~2.0023. royalsocietypublishing.org

Zero-Field Splitting (ZFS) Parameters (D and E): These parameters describe the splitting of the ⁶S₅/₂ ground state in the absence of an external magnetic field, caused by the crystal's electric field. 'D' is the axial ZFS parameter, and 'E' is the rhombic ZFS parameter, which is non-zero for symmetries lower than axial. ias.ac.inijirses.com

Hyperfine Coupling Tensor (Aₓ, Aᵧ, Aᵶ): This tensor describes the magnetic interaction between the electron spin and the nuclear spin of the ⁵⁵Mn ion. acs.org

These parameters are typically extracted by fitting the observed resonance line positions, often measured at various crystal orientations, to the energy levels calculated by diagonalizing the spin-Hamiltonian matrix. researchgate.net

Table 1: Representative Spin-Hamiltonian Parameters for Mn²⁺ in Sulfate Host Lattices

| Host Crystal | Temperature | g (isotropic avg.) | D (10⁻⁴ cm⁻¹) | E (10⁻⁴ cm⁻¹) | A (10⁻⁴ cm⁻¹) |

|---|---|---|---|---|---|

| Mg(NH₄)₂(SO₄)₂·6H₂O | 295 K | 2.000 | -235.3 | 52.1 | -90.5 |

| Zn(NH₄)₂(SO₄)₂·6H₂O | 295 K | 2.000 | -276.5 | 60.1 | -90.9 |

Note: Data is compiled from various sources for illustrative purposes. researchgate.netresearchgate.net Signs of parameters are determined by specific low-temperature measurements.

Interpretation of Dynamic Behavior and Deformation of Ionic Groups

The spin-Hamiltonian parameters, particularly the ZFS parameters D and E, are extremely sensitive to the geometry and symmetry of the immediate coordination sphere around the Mn²⁺ ion. openaccesspub.org Therefore, their values and temperature dependence provide valuable insights into the local structure, dynamic behavior, and deformation of the surrounding ionic groups (SO₄²⁻) and water molecules. jkps.or.kr

The magnitude of the ZFS parameters reflects the degree of distortion of the local environment from perfect cubic or octahedral symmetry. ijirses.com For Mn²⁺ substituting a cation in a [M(H₂O)₆]²⁺ octahedron, any deviation from a perfect octahedron, caused by interactions with the sulfate and ammonium ions in the lattice, will result in non-zero D and E values. researchgate.net

Furthermore, studying the temperature dependence of these parameters can reveal information about the dynamic processes in the crystal. ias.ac.in Changes in D and E with temperature can be correlated with the thermal expansion of the lattice, the reorientational motion of ammonium ions, and the librational modes of the sulfate groups and water molecules. jkps.or.kr Abrupt changes in the EPR parameters are often indicative of a structural phase transition, providing a microscopic view of the changes in local symmetry that accompany the macroscopic transformation. ias.ac.in

Inelastic Neutron Scattering Spectroscopy

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational dynamics of materials. By analyzing the energy and momentum exchange between neutrons and a sample, detailed information about the phonon spectrum can be obtained.

Determination of Generalized Phonon Density of States

The generalized phonon density of states (GDOS) represents the number of vibrational modes at a given energy. Inelastic neutron scattering is a direct experimental method to determine the GDOS. stfc.ac.ukosti.govnih.gov The process involves measuring the dynamic structure factor, S(Q, ω), which is a function of both momentum transfer (Q) and energy transfer (ħω). For a polycrystalline sample, an average over all crystallite orientations is obtained.

Investigation of Lattice Dynamics and Soft Optic Modes

The study of lattice dynamics involves understanding the collective vibrations of atoms in a crystal lattice. Inelastic neutron scattering can map out phonon dispersion curves, which show the relationship between phonon frequency and momentum. These measurements provide critical insights into interatomic forces and the stability of the crystal structure.

For sodium ammonium sulphate dihydrate, a related compound, inelastic neutron scattering studies have indicated the existence of a glassy transition or an instability that may be caused by soft optic modes in the temperature range of 160 to 200 K. researchgate.net Soft optic modes are specific lattice vibrations whose frequencies decrease significantly as a phase transition is approached. The "softening" of these modes can drive the structural changes associated with the phase transition. The investigation of such modes via INS is crucial for understanding the mechanisms of phase transitions in these materials.

Studies on Ammonium Ion Behavior in Related Mixed Crystals

The ammonium ion (NH₄⁺) can exhibit complex behavior in crystalline environments. Inelastic neutron scattering, often complemented by neutron diffraction, is instrumental in elucidating the role and dynamics of the ammonium ion.

Studies on mixed crystals containing ammonium ions, such as (K)₀.₂₅(NH₄)₀.₇₅H₂PO₄, have revealed a dual nature of the ammonium ion. ias.ac.in Depending on its local environment and the concentration of other ions, the ammonium ion can act either as a hydrogen-bond donor or as a pseudo-alkali atom. ias.ac.in

Hydrogen-bond donor: In this role, the ammonium ion forms N-H...O hydrogen bonds with surrounding atoms, influencing the crystal structure and dynamics through these specific interactions.

Pseudo-alkali atom: Alternatively, it can behave more like a simple spherical cation, similar to an alkali metal ion, with interactions being primarily electrostatic in nature. ias.ac.in

This change in behavior can lead to anomalous variations in structural parameters and is a key aspect of the physics of ammonium-containing mixed crystals. ias.ac.in Understanding this dual role is essential for interpreting the properties of compounds like this compound.

Optical Absorption Spectroscopy (e.g., Cr-doped crystals)

Optical absorption spectroscopy is a technique used to study the electronic transitions within a material. By doping crystals with transition metal ions, such as chromium (Cr³⁺), specific optical properties can be imparted and studied.

The optical absorption spectrum of Cr³⁺ ions doped in sodium ammonium sulphate dihydrate single crystals has been investigated at both room and liquid nitrogen temperatures. tandfonline.comtandfonline.com The observed absorption bands can be satisfactorily explained by assuming the Cr³⁺ ion occupies a site with octahedral symmetry. tandfonline.comtandfonline.com

The electronic configuration of a free Cr³⁺ ion is [Ar]3d³. In an octahedral crystal field, the d-orbitals split into a lower energy t₂g triplet and a higher energy e_g doublet. The ground state is ⁴A₂g. The observed absorption bands correspond to transitions from this ground state to various excited states.

Four absorption bands have been observed in Cr-doped sodium ammonium sulphate dihydrate at room temperature, centered at 15015, 15576, 17123, and 24272 cm⁻¹. tandfonline.com The two broad and strong bands are characteristic of Cr³⁺ in an octahedral environment. tandfonline.com

| Band Position (cm⁻¹) | Assignment (Transition from ⁴A₂g) | Characteristics |

|---|---|---|

| 15015 | Very weak | |

| 15576 | Very sharp | |

| 17123 | → ⁴T₂g(F) | Strong and broad |

| 24272 | → ⁴T₁g(F) | Strong and broad |

The positions of these bands can be used to determine the crystal field parameters, which describe the strength of the interaction between the Cr³⁺ ion and the surrounding ligands. For Cr³⁺ in sodium ammonium sulphate dihydrate, the following parameters provide a good fit to the experimental data: tandfonline.comtandfonline.com

| Parameter | Value |

|---|---|

| Dq (Crystal Field Splitting) | 1750 cm⁻¹ |

| B (Racah Parameter) | 735 cm⁻¹ |

| C (Racah Parameter) | 3220 cm⁻¹ |

These parameters are crucial for understanding the electronic structure and optical properties of the doped crystal.

Theoretical and Computational Approaches to Ammonium Sodium Sulfate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and analyze the properties of molecules and materials, including ammonium (B1175870) sodium sulfate (B86663).

In the realm of mineral processing, the interaction between mineral surfaces and flotation reagents is critical. DFT calculations are instrumental in understanding the adsorption mechanisms of ions and molecules on these surfaces. While direct DFT studies on ammonium sodium sulfate's role in interfacial sulfation are specific, the principles can be understood from research on related systems.

For instance, DFT has been used to study the sulfidation of smithsonite (B87515) (ZnCO₃) surfaces, where ammonium chloride was found to act as a catalyst. researchgate.net DFT calculations revealed that the presence of ammonia (B1221849) (from the ammonium ion) alters the reaction pathway for the formation of zinc sulfide (B99878) (ZnS). researchgate.net It was shown to decrease the total energy barrier for the reaction, thereby promoting the sulfidation process. researchgate.net This catalytic role involves the formation of zinc-ammine complexes which then react with sulfide ions. researchgate.net

Similarly, DFT calculations have been employed to understand the adsorption of various amine and ammonium salts on mineral surfaces like kaolinite. researchgate.net These studies provide insights into the molecular-scale interactions, such as hydrogen bonding and electrostatic attraction, which govern the adsorption process. researchgate.net By calculating adsorption energies and analyzing electronic properties, DFT can predict the effectiveness of different reagents in mineral flotation. researchgate.netmdpi.com This approach allows for the modeling of how ammonium and sulfate ions might behave at mineral-water interfaces, influencing sulfation and mineral recovery.

Table 1: Example DFT Calculated Energy Barriers for Smithsonite Sulfidation

| Reaction Pathway | Total Energy Barrier (kcal/mol) |

|---|---|

| Direct Reaction: Zn(OH)₂ + HS⁻ → ZnS | 90.46 researchgate.net |

| Ammonia-Catalyzed: Zn(OH)₂ → Zn(NH₃)₄²⁺ + HS⁻ → ZnS | 65.31 researchgate.net |

This table illustrates how the presence of ammonia, derivable from ammonium ions, can lower the energy barrier for a sulfidation reaction, as determined by DFT calculations.

The bonding in ammonium sodium sulfate involves ionic interactions between the ammonium (NH₄⁺), sodium (Na⁺), and sulfate (SO₄²⁻) ions, as well as covalent bonds within the polyatomic ammonium and sulfate ions. The ammonium ion features covalent bonds between nitrogen and hydrogen. youtube.com DFT can be used to analyze the electron density distribution to characterize these bonds. uctm.edu For example, in the sulfate ion, DFT calculations on hydrated sulfate clusters show that the central SO₄²⁻ ion's geometry is not significantly distorted by the surrounding water molecules, indicating strong covalent S-O bonds. ijpsat.org

Table 2: Representative Bond Lengths in Related Compounds from DFT Calculations

| Bond | Compound System | Calculated Bond Length (Å) |

|---|---|---|

| Se-O | Dicesium nickel selenate (B1209512) tetrahydrate | 1.633 uctm.edu |

| Ni-O | Dicesium nickel selenate tetrahydrate | 1.968 uctm.edu |

| H-O | Dicesium nickel selenate tetrahydrate | 0.749 uctm.edu |

This table shows examples of interatomic distances in a similar double salt hydrate (B1144303) optimized using DFT, demonstrating the level of structural detail that can be obtained.

DFT calculations can be used to determine the thermodynamic stability of different compounds and the favorability of chemical reactions by calculating key parameters like Gibbs free energy. nih.gov For instance, DFT has been used to investigate the interactions between sulfuric acid and various amides, which are relevant to atmospheric aerosol formation. nih.gov These studies calculate the Gibbs free energy of cluster formation, indicating that the addition of amides to sulfuric acid can promote new particle formation. nih.gov

This methodology can be applied to reactions involving ammonium sodium sulfate. By calculating the energies of reactants, products, and transition states, DFT can predict reaction enthalpies, entropies, and free energies. This is crucial for understanding its synthesis, decomposition, and reactivity with other substances. For example, DFT has been used to study the thermal stability of ammonium sulfamate–urea systems by calculating potential energy variations at different temperatures. researchgate.net Such an approach could be used to assess the conditions under which ammonium sodium sulfate is stable or undergoes decomposition.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules. Atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Some materials in the ammonium sulfate family exhibit ferroelectric properties. MD simulations can provide a molecular-level understanding of the phenomena underlying these properties. Ferroelectricity is characterized by a spontaneous electric polarization that can be reversed by an external electric field.

MD simulations can model the movements of individual ions (microscopic charge dynamics) within the crystal lattice under the influence of an electric field. nih.gov The collective motion of these ions gives rise to the net macroscopic polarization of the material. The Ramo-Shockley theorem provides a formal framework to relate these microscopic charge movements to the macroscopic currents measured in an external circuit. nih.gov By simulating the positions and velocities of the ammonium, sodium, and sulfate ions over time, MD can be used to calculate the time-dependent polarization and dielectric response of the material. This allows for the investigation of ferroelectric phase transitions and the dynamics of domain switching, bridging the gap between atomic-scale behavior and observable macroscopic properties. arxiv.org

The dynamic properties of a crystal are governed by the interplay between lattice vibrations (phonons) and the movement of charge carriers. MD simulations are an excellent tool for studying these coupled dynamics.